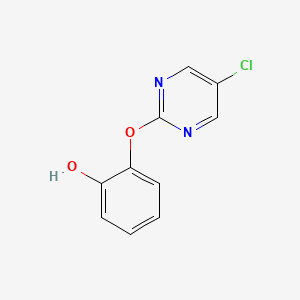

2-(5-Chloropyrimidin-2-yloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-(5-chloropyrimidin-2-yl)oxyphenol |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-5-12-10(13-6-7)15-9-4-2-1-3-8(9)14/h1-6,14H |

InChI Key |

ICNBBWOPHWKXPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Chloropyrimidin 2 Yloxy Phenol and Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a fundamental and widely utilized method for the formation of aryl ethers. masterorganicchemistry.com This approach relies on the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

Reaction of Halopyrimidines with Phenolic Precursors

The synthesis of 2-(5-chloropyrimidin-2-yloxy)phenol via SNAr typically involves the reaction of a halopyrimidine, such as 2,5-dichloropyrimidine (B52856), with a suitable phenolic precursor like catechol (1,2-dihydroxybenzene). The pyrimidine (B1678525) ring, being electron-deficient, is activated towards nucleophilic attack. The presence of electron-withdrawing groups on the aromatic ring of the electrophile enhances its reactivity. masterorganicchemistry.com

The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then eliminates the leaving group to form the final product. masterorganicchemistry.com The choice of the halogen on the pyrimidine ring is crucial, with fluorine generally being the best leaving group, followed by chlorine, bromine, and iodine. masterorganicchemistry.com

A general and practical route to carbohydrate-aryl ethers using SNAr has been reported, where carbohydrate alcohols react with a variety of fluorinated (hetero)aromatics in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to yield the desired products in good to excellent yields. researchgate.net This highlights the broad applicability of the SNAr strategy.

Influence of Reaction Conditions on SNAr Efficiency

The efficiency of SNAr reactions is significantly influenced by several factors, including the solvent, base, temperature, and the nature of the reactants.

Solvent: Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. d-nb.info Interestingly, recent studies have explored the use of more environmentally benign solvent systems. For instance, the use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions. d-nb.info

Base: The choice of base is critical for the deprotonation of the phenolic precursor to generate the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and stronger bases like sodium hydride (NaH) and KHMDS. researchgate.netacs.org The strength of the base should be sufficient to deprotonate the phenol (B47542) without causing unwanted side reactions.

Temperature: The reaction temperature can vary widely depending on the reactivity of the substrates. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. rsc.orgmdpi.com

Reactant Structure: The electronic properties of both the halopyrimidine and the phenolic precursor play a pivotal role. Electron-withdrawing groups on the pyrimidine ring and electron-donating groups on the phenol can enhance the reaction rate. masterorganicchemistry.comosti.gov For instance, the presence of a nitro group on an aromatic ring significantly activates it for SNAr. arkat-usa.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. nih.gov These methods offer an alternative to SNAr, particularly when dealing with less reactive substrates.

Palladium-Catalyzed C-O Coupling for Aryl Ether Formation

The palladium-catalyzed C-O coupling, often referred to as the Buchwald-Hartwig amination's etherification counterpart, involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the synthesis of a wide range of diaryl ethers. acs.org

The catalytic cycle for this reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. csbsju.edu

Transmetalation (or Deprotonation/Coordination): The phenoxide, generated in situ by the base, coordinates to the palladium(II) center.

Reductive Elimination: The diaryl ether product is formed by the reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst. csbsju.edu

| Catalyst System | Aryl Halide | Phenolic Partner | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | Phenol | NaH | Toluene | Good to Excellent | nih.gov |

| [Pd(cinnamyl)Cl]₂ / L11 | Aryl Bromide (electron-deficient) | Acetone (as enolate) | - | - | Successful | rsc.org |

| Pd(acac)₂ / L1 | Nitroarene | Phenol | K₃PO₄ | 1,4-dioxane | Up to 90% | thieme-connect.com |

The success of palladium-catalyzed C-O coupling reactions is intimately linked to the design of the ligand coordinated to the palladium center. nih.govrsc.org The ligand plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the rates of oxidative addition and reductive elimination. nih.gov

Sterically demanding and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and ligands developed by Buchwald and others (e.g., DavePhos), have proven to be highly effective. nih.gov These ligands promote the formation of the catalytically active monoligated Pd(0) species and facilitate both the oxidative addition of less reactive aryl chlorides and the subsequent reductive elimination step. nih.gov The steric bulk of the ligand can induce reductive elimination to form the C-O bond. acs.org

Recent advancements have also focused on developing ligands for challenging transformations, such as the coupling of nitroarenes with phenols. thieme-connect.com In one study, a rationally designed ligand with a bulky cyclohexyl (Cy) group was found to be crucial for promoting the C-O bond-forming reductive elimination. thieme-connect.com

Reductive elimination is the final and often rate-determining step in the catalytic cycle, where the C-O bond of the diaryl ether is formed. thieme-connect.com The facility of this step is highly dependent on the electronic and steric environment around the palladium center.

Studies have shown that the reductive elimination of aryl ethers is favored from palladium(II) complexes bearing electron-deficient aryl groups. duke.edu The presence of electron-withdrawing substituents on the palladium-bound aryl group can stabilize the transition state for C-O reductive elimination. duke.edu Conversely, aryl groups without a resonance-stabilizing group show no detectable formation of the aryl ether. duke.edu

Kinetic studies have provided direct observation of C-O reductive elimination from palladium aryl alkoxide complexes. acs.org These studies have revealed that the reaction can proceed through both alkoxide-dependent and alkoxide-independent pathways. acs.org Furthermore, visible-light-induced reductive elimination has been demonstrated using photosensitizing phosphinoacridine ligands, where photoinduced intramolecular electron transfer promotes the desired bond formation. nih.gov

Suzuki-Miyaura Cross-Coupling in Pyrimidine Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the formation of C-C bonds. youtube.commdpi.com This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions. youtube.commdpi.com In the context of pyrimidine synthesis, the Suzuki-Miyaura coupling is instrumental in introducing aryl or heteroaryl substituents, thereby enabling the creation of a diverse range of analogues.

For the synthesis of analogues of this compound, the Suzuki-Miyaura reaction can be employed to functionalize the C5 position of the pyrimidine ring. Starting from a 5-halo-2-phenoxypyrimidine intermediate, coupling with various arylboronic acids can introduce a wide array of substituents at the 5-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com

The reactivity of the C-Cl bond at the C5 position of the pyrimidine ring is crucial for the success of the Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and yield. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity of the palladium center. nih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 81 | prepchem.com |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 85 | mdpi.com |

| 3 | 2,4,5,6-tetrachloropyrimidine | 4-Methylphenylboronic acid (3 equiv.) | Pd(PPh₃)₂Cl₂ (2-5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 | researchgate.net |

| 4 | 2-chloroquinoline | 6-methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | MeCN/H₂O | 140 (MW) | - | - | nih.gov |

| 5 | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | - | - | - | - | - | - | youtube.com |

Buchwald-Hartwig Amination for Nitrogen-Containing Analogues

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides has broad substrate scope and functional group tolerance, making it an invaluable tool for the synthesis of nitrogen-containing aromatic compounds. wikipedia.org

In the synthesis of analogues of this compound, the Buchwald-Hartwig amination can be utilized to introduce a variety of amino groups at the C5 position of the pyrimidine ring. Starting from this compound, reaction with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) can yield the corresponding 5-amino-2-phenoxypyrimidine derivatives. libretexts.orgwikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. chemrxiv.org Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. chemrxiv.org The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and avoid side reactions. wuxiapptec.com

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-bromo-2-chloroquinoline | Morpholine | - | - | - | Benzotrifluoride | 150 (MW) | - | high | libretexts.org |

| 2 | 1,4-dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | - (MW) | 0.17-0.5 | moderate to excellent | nih.gov |

| 3 | 4-chloro-N-phenylpyridin-2-amine | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | - | - | nih.gov |

| 4 | 2-bromopyridine | Volatile amines | - | - | NaOtBu | - | - | - | - | organic-chemistry.org |

| 5 | Aryl Mesylates | Anilines | Pd(OAc)₂ (0.5-4) | CM-phos | - | - | - | - | high | orgsyn.org |

Alternative Synthetic Approaches

Beyond palladium-catalyzed reactions, other synthetic strategies have been developed to access this compound and its analogues. These methods often involve multiple steps or utilize alternative energy sources to drive the reactions.

Multi-Step Synthetic Pathways via Functionalized Intermediates

The synthesis of this compound can be achieved through a direct nucleophilic aromatic substitution reaction. prepchem.com A common approach involves the reaction of 2,5-dichloropyrimidine with catechol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com This reaction proceeds by the selective displacement of the more reactive chlorine atom at the C2 position of the pyrimidine ring by one of the hydroxyl groups of catechol.

The reaction conditions can be optimized to favor the formation of the desired monosubstituted product. Typically, the reaction is stirred at room temperature initially and then heated to drive the reaction to completion. prepchem.com The workup procedure involves extraction and purification by recrystallization to obtain the final product. prepchem.com

This multi-step approach, starting from commercially available materials, provides a reliable route to this compound, which can then serve as a key intermediate for further functionalization, for instance, through the cross-coupling reactions described above.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been successfully extended to the synthesis of pyrimidine derivatives, including those involving cross-coupling reactions.

Both Suzuki-Miyaura and Buchwald-Hartwig reactions can be significantly enhanced by microwave heating. nih.govlibretexts.org For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with arylboronic acids has been shown to proceed efficiently under microwave irradiation, affording the C4-substituted products in good to excellent yields with very short reaction times (e.g., 15 minutes). prepchem.com Similarly, microwave-assisted Buchwald-Hartwig aminations have been reported to dramatically reduce reaction times from hours to minutes while maintaining high yields. nih.govwuxiapptec.com

The use of microwave technology not only accelerates the synthesis of this compound analogues but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton and Carbon-13 NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for organic structure elucidation. In the case of 2-(5-Chloropyrimidin-2-yloxy)phenol, ¹H NMR would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and phenol (B47542) rings. The chemical shifts of these protons are influenced by their electronic environment. For instance, the protons on the pyrimidine ring would likely appear at different chemical shifts due to the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring. acs.org Similarly, the protons on the phenolic ring would exhibit characteristic splitting patterns based on their substitution.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electronegative atoms like chlorine, oxygen, and nitrogen. acs.org While specific data is unavailable for the title compound, analysis of related chloropyrimidine derivatives shows that the carbon atoms bonded to chlorine and nitrogen appear at characteristic downfield shifts. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: This table is illustrative and not based on experimental data for the specific compound)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 8.0 - 9.0 | - |

| Phenol-H (aromatic) | 6.5 - 7.5 | - |

| Phenol-OH | 4.0 - 7.0 | - |

| Pyrimidine-C-Cl | - | 150 - 160 |

| Pyrimidine-C-O | - | 160 - 170 |

| Pyrimidine-C | - | 110 - 140 |

| Phenol-C-O | - | 145 - 155 |

2D-NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively establish the connectivity of atoms in this compound. A COSY spectrum would reveal correlations between neighboring protons, helping to assign the protons on both the pyrimidine and phenol rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the phenol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching vibrations (around 1200-1300 cm⁻¹), C=N stretching of the pyrimidine ring (around 1500-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry would allow for the determination of the elemental composition.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for related phenolic compounds include the loss of CO (a fragment with a mass of 28) and the formation of a stable phenoxy radical. docbrown.infolibretexts.org For chloropyrimidine derivatives, fragmentation often involves the loss of the chlorine atom or cleavage of the pyrimidine ring. nih.govacs.org The analysis of these fragments would provide valuable confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Illustrative) (Note: This table is illustrative and not based on experimental data for the specific compound)

| m/z | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-Cl]+ | Loss of Chlorine |

| [M-C₄H₂ClN₂O]+ | Phenoxy radical |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Geometric Parameters and Bond Length/Angle Analysis

A comprehensive analysis of the geometric parameters, including bond lengths and angles, for this compound would require data obtained from techniques such as X-ray crystallography or computational modeling. This information is crucial for understanding the molecule's three-dimensional structure, the nature of its chemical bonds, and the influence of the chloro and hydroxyl substituents on the pyrimidine and phenol rings, respectively. Without experimental or calculated data, a quantitative discussion of these parameters is not possible.

Crystal Packing and Unit Cell Characteristics

Information regarding the crystal packing and unit cell characteristics of this compound is essential for understanding its solid-state properties. This includes the arrangement of molecules in the crystal lattice, the types of intermolecular forces at play (such as hydrogen bonding or van der Waals interactions), and the dimensions of the unit cell. This data, typically obtained through single-crystal X-ray diffraction, remains unpublished.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within 2-(5-Chloropyrimidin-2-yloxy)phenol, which are crucial for determining its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on pyrimidine (B1678525) derivatives often employ hybrid functionals like B3LYP to calculate the optimized molecular geometry, including bond lengths and angles. irjweb.com These calculations can reveal the planarity of the pyrimidine and phenol (B47542) rings and the orientation of the ether linkage.

For analogous heterocyclic systems, DFT calculations have been successfully used to determine thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the electron-rich and electron-deficient regions of this compound. These sites are indicative of the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Orbital Theory (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com

The HOMO-LUMO energy gap is a significant parameter derived from these calculations, providing an indication of the molecule's kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For pyrimidine-containing compounds, the distribution of HOMO and LUMO orbitals can show that charge transfers are likely to occur within the molecule, highlighting its potential for chemical reactions. irjweb.com The locations of these orbitals can pinpoint the specific atoms or functional groups that are most likely to be involved in chemical interactions. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Mechanistic Exploration through Computational Modeling

Computational modeling provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can gain a deeper understanding of how the molecule transforms and interacts with other chemical species.

Transition State Characterization and Reaction Pathway Elucidation

Theoretical calculations can be employed to identify and characterize the transition state structures of reactions involving this compound. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. By mapping the potential energy surface, computational models can elucidate the step-by-step mechanism of a reaction, showing how reactants are converted into products. This includes the breaking and forming of chemical bonds and the identification of any intermediate species.

Energetic Profiles and Reaction Rate Predictions

By calculating the energies of the reactants, transition states, and products, an energetic profile for a proposed reaction can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. These computational predictions of reaction rates can be invaluable for designing and optimizing synthetic routes to or from this compound.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers predictive power in determining how and where this compound is likely to react.

Based on the electronic properties derived from DFT and HOMO-LUMO analysis, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For instance, a molecule with a high chemical softness is generally more reactive. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Solvatofluorochromism Studies via Theoretical Approaches

Computational chemistry provides a powerful lens for understanding the intricate solvent-dependent fluorescence behavior, known as solvatofluorochromism, of molecules like this compound. Theoretical approaches, particularly those rooted in quantum mechanics, offer deep insights into the electronic structure and photophysical processes that are altered by the surrounding solvent environment. These methods can predict and rationalize the shifts in fluorescence emission spectra that occur when the compound is dissolved in solvents of varying polarity.

At the heart of theoretical investigations into solvatofluorochromism lies the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). jchemrev.comrsc.orgnih.gov DFT is employed to determine the optimized ground-state geometry of the molecule, while TD-DFT is utilized to calculate the energies of the electronic excited states. jchemrev.comnih.gov By modeling the solvent as a polarizable continuum using models like the Polarizable Continuum Model (PCM), it is possible to simulate how the solvent stabilizes the ground and excited states of the molecule differently. jchemrev.comresearchgate.net

The solvatochromic shift in fluorescence arises from the differential stabilization of the ground and the first excited state by the solvent. For this compound, it is anticipated that the excited state would be more polar than the ground state. This is due to a potential intramolecular charge transfer (ICT) character, where electron density shifts from the phenol ring (donor) to the chloropyrimidine ring (acceptor) upon photoexcitation. In such cases, polar solvents would stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. researchgate.net

Theoretical calculations can quantify this effect by computing the dipole moments of the ground and excited states. An increase in the dipole moment upon excitation is a strong indicator of a positive solvatochromic effect. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the electronic transition. For a molecule exhibiting ICT, the HOMO is typically localized on the electron-donating moiety (phenol) and the LUMO on the electron-accepting moiety (chloropyrimidine).

A hypothetical set of theoretical data for this compound in different solvents is presented below to illustrate the expected outcomes of such a computational study.

Interactive Data Table: Theoretical Solvatofluorochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Calculated Emission Wavelength (nm) | Calculated Ground State Dipole Moment (Debye) | Calculated Excited State Dipole Moment (Debye) |

| n-Hexane | 1.88 | 420 | 2.5 | 5.8 |

| Toluene | 2.38 | 435 | 2.6 | 6.2 |

| Dichloromethane | 8.93 | 455 | 2.9 | 7.5 |

| Acetone | 20.7 | 470 | 3.2 | 8.9 |

| Acetonitrile (B52724) | 37.5 | 485 | 3.4 | 9.8 |

| Water | 80.1 | 500 | 3.8 | 11.2 |

The data in the table showcases a clear trend: as the dielectric constant of the solvent increases, the calculated emission wavelength undergoes a bathochromic shift. This is accompanied by an increase in both the ground and excited state dipole moments, with a more pronounced increase in the excited state, confirming the ICT nature of the transition and explaining the positive solvatofluorochromism.

In addition to solvent polarity, specific interactions such as hydrogen bonding can also significantly influence the fluorescence properties. rsc.org Theoretical models can account for these interactions by including explicit solvent molecules in the calculation, often in combination with the continuum model. For this compound, the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring are potential sites for hydrogen bonding with protic solvents like water. These specific interactions can further stabilize the excited state and contribute to the observed solvatofluorochromic shifts.

Derivatization Strategies and Synthetic Transformations of 2 5 Chloropyrimidin 2 Yloxy Phenol

Modification of the Pyrimidine (B1678525) Moiety

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to specific types of chemical transformations. The presence of a chlorine atom at the C-5 position and unsubstituted carbons at C-4 and C-6 offers multiple avenues for derivatization.

Substitution at Carbon Positions of the Pyrimidine Ring (e.g., C-4, C-6)

The carbon atoms at the C-4 and C-6 positions of the pyrimidine ring are ortho and para to the ring nitrogens, rendering them susceptible to nucleophilic attack if equipped with a suitable leaving group. In the parent molecule, these positions are unsubstituted. However, in related halogenated pyrimidine systems, such as 5-chloro-2,4,6-trifluoropyrimidine, these positions are highly activated towards nucleophilic aromatic substitution (SNAr). nih.govsemanticscholar.org Studies show that the C-4 position is generally the most reactive site for nucleophilic substitution due to its activation by the para-oriented ring nitrogen and the adjacent C-5 chlorine atom. nih.govsemanticscholar.org

While direct C-H functionalization at these positions on the 2-(5-chloropyrimidin-2-yloxy)phenol scaffold is not widely reported, the established reactivity of related systems suggests that if a leaving group were present, substitution by various nucleophiles would be a viable strategy. For instance, reactions with nitrogen-centered nucleophiles could introduce diverse amino groups at these positions. nih.gov

Transformations Involving the Chloro-substituent

The chloro-substituent at the C-5 position is a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of derivatives.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for creating biaryl compounds by coupling an aryl halide with a boronic acid or ester. wikipedia.orgorganic-chemistry.org The C-5 chloro atom of the pyrimidine ring can be effectively coupled with a wide range of aryl and heteroaryl boronic acids using a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand and base. nih.govresearchgate.net This strategy has been successfully applied to other chloropyrimidines, including those bearing aminopyridinyl or aminopyrimidinyl moieties, without inhibition of the catalyst. organic-chemistry.org

Table 1: Potential Products from Suzuki-Miyaura Coupling of this compound This table is illustrative and based on the general scope of the Suzuki-Miyaura reaction.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Potential Product |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | 2-(5-Phenylpyrimidin-2-yloxy)phenol |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 2-(5-(4-Methoxyphenyl)pyrimidin-2-yloxy)phenol |

| Pyridine-3-boronic acid | Pd/dialkylbiphenylphosphine | 2-(5-(Pyridin-3-yl)pyrimidin-2-yloxy)phenol |

| Thiophene-2-boronic acid | PdCl₂(dppf) | 2-(5-(Thiophen-2-yl)pyrimidin-2-yloxy)phenol |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It represents a versatile method for introducing primary and secondary amines, as well as a range of N-heterocycles, at the C-5 position. The choice of phosphine (B1218219) ligand is critical for reaction efficiency and substrate scope. mit.eduresearchgate.net The reaction can be performed with various amines, from simple alkylamines to complex anilines and heteroarylamines. libretexts.org

Table 2: Potential Products from Buchwald-Hartwig Amination of this compound This table is illustrative and based on the general scope of the Buchwald-Hartwig amination.

| Amine Coupling Partner | Catalyst System | Potential Product |

|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | 2-(5-(Phenylamino)pyrimidin-2-yloxy)phenol |

| Morpholine | Pd(OAc)₂ / BrettPhos | 2-(5-Morpholinopyrimidin-2-yloxy)phenol |

| Benzylamine | Pd/dialkylbiarylphosphine | 2-(5-(Benzylamino)pyrimidin-2-yloxy)phenol |

| Pyrrolidine | Pd(OAc)₂ / RuPhos | 2-(5-(Pyrrolidin-1-yl)pyrimidin-2-yloxy)phenol |

Functionalization of the Phenol (B47542) Moiety

The phenol portion of the molecule offers two primary sites for modification: the aromatic phenyl ring and the hydroxyl group itself.

Introduction of Substituents on the Phenyl Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. researchgate.net This inherent reactivity allows for the regioselective introduction of various functional groups onto the phenyl ring. The positions ortho and para to the hydroxyl group (and meta to the pyrimidinyloxy substituent) are the most susceptible to attack by electrophiles.

Common electrophilic substitution reactions applicable to this moiety include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) at the ortho and para positions. researchgate.net

Halogenation: Reaction with chlorine or bromine water can lead to the introduction of halogen atoms, potentially resulting in polysubstitution, such as the formation of a 2,4,6-tribromophenol (B41969) derivative. researchgate.net

Friedel-Crafts Alkylation/Acylation: These reactions can introduce alkyl or acyl groups, although they may be complicated by the Lewis acidic conditions and potential coordination with the pyrimidine nitrogens.

Kolbe-Schmitt Reaction: This carboxylation reaction involves treating the corresponding phenoxide with carbon dioxide to introduce a carboxylic acid group, primarily at the ortho position. researchgate.net

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can be readily modified through several classic reactions.

Etherification: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis) to form an ether. This allows for the introduction of a wide variety of alkyl or substituted alkyl chains.

Esterification: Reaction with an acid chloride or anhydride (B1165640) under basic conditions yields the corresponding ester. This modification can be used to introduce a range of acyl groups, affecting properties like lipophilicity.

Conversion to Other Functional Groups: The hydroxyl group can be a precursor for other functionalities. For instance, it can be converted to an amino group or other functionalities through multi-step synthetic sequences, as demonstrated in the modification of aminoglycoside antibiotics. nih.gov

Exploration of Linker Variations and Analog Design

The ether linkage between the pyrimidine and phenol rings is fundamental to the core structure of this compound. The synthesis of the parent compound involves the reaction of a chloropyrimidine with a catechol, establishing this ether bond. nih.gov Designing analogs with variations in this linker can explore new chemical space and modulate the spatial relationship between the two aromatic rings.

Potential modifications include:

Thioether Linkage: Replacing the ether oxygen with a sulfur atom would create a thioether analog. This could be synthesized by reacting 2,5-dichloropyrimidine (B52856) with 2-mercaptophenol.

Amine Linkage: An amine bridge could be formed by reacting 2,5-dichloropyrimidine with 2-aminophenol, leading to a secondary amine linkage. Such a modification would significantly alter the hydrogen-bonding capability and conformational flexibility of the molecule.

Alkyl Linkers: The direct ether linkage could be extended by incorporating alkyl chains. For example, analogs could be designed where the pyrimidine is connected to the phenol via a propyloxy chain (e.g., 2-(3-(2-hydroxyphenoxy)propoxy)-5-chloropyrimidine). This strategy has been used to create dimeric compounds from other heterocyclic scaffolds. nih.gov

These derivatization strategies highlight the synthetic tractability of the this compound scaffold, making it a valuable starting point for the development of new chemical entities.

Structure Activity Relationship Sar Studies in Vitro

Systematic Structural Modifications of the 2-(5-Chloropyrimidin-2-yloxy)phenol Scaffold

Systematic structural modifications of the this compound scaffold are undertaken to probe the chemical space around this core structure and to understand how different functional groups at various positions influence its biological activity. These modifications typically involve substitutions on both the pyrimidine (B1678525) and the phenol (B47542) rings.

The pyrimidine ring offers several positions for modification. The chlorine atom at the 5-position is a key feature, and its replacement with other halogens (e.g., fluorine, bromine) or small alkyl groups can significantly impact electronic properties and binding interactions. nih.gov Substitutions at other positions of the pyrimidine ring, if chemically feasible, could also be explored to modulate the molecule's properties.

The phenolic ring presents another avenue for structural diversification. The position of the hydroxyl group is critical, and its modification or the introduction of other substituents on the phenyl ring can drastically alter the compound's activity. For instance, in related diaryl ether series, the introduction of substituents on the phenyl ring has been shown to be a valid strategy to enhance biological activity. researchgate.net

Furthermore, the ether linkage connecting the pyrimidine and phenol rings is a central element of the scaffold. While less commonly modified, alterations to this linkage, such as replacing the oxygen atom with sulfur (thioether) or an amino group (aminopyrimidine), could lead to significant changes in the molecule's three-dimensional shape and flexibility, thereby affecting its interaction with biological targets.

A review of pyrimidine derivatives has highlighted that the nature and position of substituents on the pyrimidine nucleus have a profound effect on their biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov This general principle underscores the importance of a systematic approach to modifying the this compound scaffold to identify derivatives with desired therapeutic properties.

Table 1: Potential Systematic Structural Modifications of the this compound Scaffold

| Modification Site | Type of Modification | Rationale |

| Pyrimidine Ring (C5) | Halogen substitution (F, Br, I) | Modulate electronic and steric properties. |

| Alkyl or alkoxy group introduction | Probe steric tolerance and hydrophobic interactions. | |

| Phenol Ring | Hydroxyl group position alteration | Investigate the importance of hydrogen bonding interactions. |

| Introduction of electron-donating or -withdrawing groups | Alter the electronic nature of the phenol ring. | |

| Ether Linkage | Replacement with S or NH | Change the geometry and flexibility of the molecule. |

Impact of Substituents on Molecular Interactions and Conformational Features

The introduction of different substituents to the this compound scaffold directly influences its molecular interactions with biological targets and alters its conformational preferences. These changes are fundamental to the observed structure-activity relationships.

The chlorine atom at the 5-position of the pyrimidine ring, for instance, is an electron-withdrawing group that can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The nature of the substituent at this position can therefore modulate the electronic distribution within the pyrimidine ring and influence its ability to act as a hydrogen bond acceptor. nih.gov

Substituents on the phenol ring can have a pronounced effect on the acidity of the phenolic hydroxyl group and its capacity to act as a hydrogen bond donor. Electron-withdrawing groups would increase the acidity, while electron-donating groups would decrease it. In studies of other phenolic compounds, the nature and position of substituents have been shown to be critical for their biological activity, often through the modulation of hydrogen bonding and other non-covalent interactions.

Table 2: Predicted Impact of Substituents on Molecular Properties and Interactions

| Substituent Type | Position | Predicted Impact |

| Electron-withdrawing | Pyrimidine Ring | Increased potential for halogen bonding, altered hydrogen bond acceptor strength. |

| Electron-donating | Pyrimidine Ring | Modified electronic character of the ring system. |

| Electron-withdrawing | Phenol Ring | Increased acidity of the phenolic -OH, enhanced hydrogen bond donor capacity. |

| Electron-donating | Phenol Ring | Decreased acidity of the phenolic -OH, altered hydrogen bond donor strength. |

| Bulky Groups | Either Ring | Restricted rotation around the ether linkage, preference for specific conformations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies can be instrumental in guiding the design of new derivatives with improved potency.

For instance, a QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the importance of steric effects, hydrogen bonding, and electronic properties for their inhibitory activity. nih.gov Another QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors also highlighted the significance of various physicochemical descriptors in determining their biological effects. nih.gov

To develop a QSAR model for this compound analogs, a dataset of compounds with measured biological activity (e.g., IC50 values) would be required. A wide range of descriptors would then be calculated for each molecule, including:

Electronic descriptors: Partial charges, dipole moment, HOMO and LUMO energies.

Steric descriptors: Molecular weight, molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would then be used to build a predictive model. nih.gov A robust QSAR model can help in predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

Table 3: Common Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons, reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching. |

Biochemical Target Identification and Mechanistic Insights

The identification of molecular targets for compounds like 2-(5-Chloropyrimidin-2-yloxy)phenol is a critical step in drug discovery and chemical biology. A variety of computational and experimental approaches are employed to elucidate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. These methods are essential for understanding the compound's mechanism of action at a molecular level.

Approaches for Identifying Molecular Interactions with Biological Macromolecules

The initial identification of potential biological targets for a compound often involves computational methods. Techniques such as reverse docking and pharmacophore modeling are utilized to screen extensive libraries of protein structures against the chemical structure of the compound . These in silico methods can predict potential binding partners based on structural and electrostatic complementarity.

Following computational predictions, experimental validation is crucial. Biophysical techniques are employed to confirm direct binding between the compound and its putative target. Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy provide quantitative data on binding affinity, stoichiometry, and thermodynamics of the interaction. Additionally, proteomic approaches, including chemical proteomics, can identify cellular targets by utilizing chemical probes derived from the compound of interest to capture and identify interacting proteins from cell lysates.

Ligand-Protein Interaction Studies

Once a protein target has been identified, detailed studies are conducted to characterize the specific interactions between the ligand, in this case, this compound, and the protein. These studies are fundamental to understanding the structural basis of the compound's activity and for guiding further optimization.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. jbcpm.com This method models the ligand-protein complex and calculates a scoring function to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). jbcpm.comnih.gov For pyrimidine-phenol derivatives, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the complex. frontiersin.orgnih.gov

The binding affinity predictions from molecular docking are often corroborated by experimental assays. These assays provide quantitative measurements of binding strength, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

| Computational Method | Predicted Parameter | Typical Units |

| Molecular Docking | Binding Energy/Score | kcal/mol |

| Free Energy Perturbation | Relative Binding Free Energy | kcal/mol |

| MM/PBSA or MM/GBSA | Binding Free Energy | kcal/mol |

Co-crystal Structure Analysis of Ligand-Target Complexes

While specific co-crystal structure data for this compound is not publicly available, the general principles of such analyses are well-established. For related compounds, these studies have been instrumental in structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

Enzyme Inhibition Mechanisms and Allosteric Modulation Studies

Many bioactive compounds exert their effects by inhibiting the activity of enzymes. Understanding the mechanism of this inhibition is crucial for predicting their physiological effects.

Enzyme inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. Kinetic studies are performed to determine the type of inhibition and the inhibition constant (Ki).

Allosteric modulation is a specific type of non-competitive inhibition (or activation) where the modulator binds to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding induces a conformational change in the enzyme that alters its catalytic activity. nih.gov Pyrimidine (B1678525) derivatives have been identified as allosteric modulators for various receptors and enzymes. nih.gov For instance, certain trisubstituted pyrimidines act as positive allosteric modulators of the prostaglandin EP2 receptor. nih.gov

Biochemical Pathway Modulation by Pyrimidine-Phenol Derivatives

The biological effects of a compound are often the result of its modulation of one or more biochemical pathways. Pyrimidine derivatives are known to play significant roles in various metabolic pathways, primarily due to their structural similarity to the endogenous pyrimidine bases (cytosine, thymine, and uracil) that are fundamental components of nucleic acids and are involved in energy metabolism. oled-intermediates.com

Supramolecular Chemistry and Crystal Engineering of Pyrimidine Phenol Systems

Analysis of Intermolecular Interactions in Solid State

The solid-state assembly of molecules like 2-(5-Chloropyrimidin-2-yloxy)phenol would be dictated by a combination of hydrogen bonds, halogen bonds, and π-interactions.

Hydrogen Bonding Networks (O-H...N, C-H...π)

Based on related structures, it is highly probable that the primary interaction in the crystal lattice of this compound would be a strong hydrogen bond between the hydroxyl group (-OH) of the phenol (B47542) ring and one of the nitrogen atoms of the pyrimidine (B1678525) ring (O-H...N). This is a common and robust interaction in phenol-pyrimidine systems.

Halogen Bonding (C-Cl...π) and π-π Stacking Interactions

The presence of a chlorine atom on the pyrimidine ring introduces the possibility of halogen bonding. A C-Cl...π interaction, where the electrophilic region of the chlorine atom interacts with the π-system of a neighboring aromatic ring, is a plausible contributor to the supramolecular assembly. In a similar compound, 2-[(5-Chloropyridin-2-ylimino)methyl]phenol, such C-Cl...π contacts have been observed to contribute to the formation of supramolecular chains.

Furthermore, π-π stacking interactions between the aromatic pyrimidine and phenol rings of adjacent molecules are expected. These interactions, resulting from the overlap of p-orbitals, are a common feature in the crystal structures of aromatic compounds and play a crucial role in stabilizing the crystal lattice.

Formation of Dimeric Aggregates and Supramolecular Chains

The strong O-H...N hydrogen bonds are likely to lead to the formation of dimeric aggregates, where two molecules are linked together. These dimers can then serve as building blocks for larger supramolecular structures. Through the interplay of weaker interactions such as C-H...π and halogen bonds, these dimers would likely extend into one-dimensional supramolecular chains.

Co-crystallization and Polymorphism Studies of Pyrimidine-Phenol Architectures

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. For a molecule like this compound, co-crystallization studies could be employed to create new solid forms with altered properties. The hydrogen bonding and halogen bonding capabilities of the molecule make it a candidate for forming co-crystals with various coformers.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a possibility for this compound. Different arrangements of the molecules in the crystal lattice, potentially driven by subtle differences in the balance of intermolecular forces, would result in different polymorphs with distinct physical properties. However, without experimental data, any discussion of co-crystals or polymorphs of the title compound remains speculative.

Catalytic Applications and Material Science Potential

Exploration of Pyrimidine-Phenol Derivatives as Ligands in Catalysis

The pyrimidine-phenol scaffold is a promising candidate for the development of highly effective ligands in transition metal catalysis. The two nitrogen atoms in the pyrimidine (B1678525) ring, along with the phenolic oxygen, can act as a multidentate chelating agent, binding to a metal center to form a stable complex. This chelation effect can enhance the stability and catalytic activity of the metal center.

Research into related structures has shown that pyrimidine-based ligands are effective in a variety of catalytic reactions. For instance, pyrazolyl-pyrimidine frameworks have been successfully used to support single-site nickel catalysts for the synthesis of substituted pyrimidines. researchgate.net The nitrogen atoms in the heterocyclic system interact strongly with metal nanoparticles, which can prevent leaching and agglomeration, leading to more robust and recyclable catalytic systems. researchgate.net

In the case of 2-(5-Chloropyrimidin-2-yloxy)phenol, the molecule could potentially act as a bidentate or tridentate ligand. The specific binding mode would depend on the reaction conditions and the metal precursor used. The presence of the electron-withdrawing chloro group on the pyrimidine ring can modulate the electron density on the nitrogen atoms, thereby influencing the ligand's donor properties and the resulting catalyst's reactivity and selectivity.

Table 1: Potential Catalytic Applications of Pyrimidine-Phenol Based Ligands

| Catalyst Type | Potential Metal Center | Potential Application | Role of Pyrimidine-Phenol Ligand |

| Homogeneous Catalyst | Palladium, Nickel, Copper | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilizes metal center, tunes electronic properties |

| Coordination Polymer | Zinc, Cobalt, Manganese | Lewis acid catalysis | Forms extended catalytic framework |

| Supported Catalyst | Nickel, Platinum | Hydrogenation, C-H activation | Anchors metal nanoparticles to a support |

Design of Functional Materials Incorporating the Pyrimidine-Phenol Scaffold

The development of advanced materials with tailored properties is a cornerstone of modern chemistry. Phenolic and heterocyclic compounds are recognized as valuable building blocks for creating functional materials due to their inherent structural motifs and reactivity. rsc.org The direct functionalization of Csp²–H bonds in phenols is a powerful method for constructing new Csp²–C bonds, enabling the creation of complex and valuable chemical structures from simpler phenolic precursors. rsc.org

The this compound scaffold is well-suited for integration into larger material structures such as porous organic polymers (POPs) or metal-organic frameworks (MOFs).

Porous Organic Polymers (POPs): The phenolic hydroxyl group and the aromatic C-H bonds can serve as points for polymerization. By reacting this compound with appropriate cross-linking agents, it is possible to synthesize porous materials. The pyrimidine units within the polymer network would introduce a high density of nitrogen atoms, which could be advantageous for applications such as gas storage (e.g., CO2 capture) or as a support for catalytic metal nanoparticles. researchgate.net

Metal-Organic Frameworks (MOFs): The molecule can function as an organic linker in the construction of MOFs. The nitrogen atoms of the pyrimidine and the phenolic oxygen can coordinate with metal ions (nodes) to form a crystalline, porous structure. The size and shape of the pores could be tuned by the geometry of the ligand, while the chloro-functionalization provides a handle for post-synthetic modification of the framework's interior surface.

Table 2: Potential Functional Materials from the Pyrimidine-Phenol Scaffold

| Material Type | Building Block | Potential Function | Key Structural Feature |

| Porous Organic Polymer | This compound | Gas separation, catalysis | High nitrogen content, permanent porosity |

| Metal-Organic Framework | This compound | Gas storage, chemical sensing | Tunable porosity, coordinative N/O sites |

| Functional Polymer | Modified this compound | Ion exchange, membrane technology | Reactive phenolic and pyrimidine groups |

Applications in Chemo-sensing and Molecular Recognition

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a change in color or fluorescence. The design of effective chemosensors often relies on combining a recognition site (receptor) with a signaling unit (fluorophore or chromophore).

The pyrimidine-phenol scaffold is an attractive platform for developing chemosensors. nih.gov The nitrogen atoms of the pyrimidine ring and the phenolic hydroxyl group can act as a binding pocket for various analytes, including metal ions and anions. Upon binding of an analyte, the electronic structure of the molecule can be perturbed, leading to a change in its photophysical properties.

For this compound, the inherent fluorescence of the aromatic system could be exploited. The binding of a metal ion to the N,O-chelating site could lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The selectivity of the sensor for a particular ion could be fine-tuned by modifying the scaffold. The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenol (B47542) and the basicity of the pyrimidine nitrogens, thereby affecting the binding affinity and selectivity towards different analytes.

Table 3: Potential Chemosensing Applications

| Analyte | Proposed Sensing Mechanism | Potential Signal Output | Role of the Scaffold |

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | Provides N,O-binding site and fluorophore |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with phenolic -OH | Colorimetric or fluorescent change | Provides H-bond donor and signaling unit |

| Small Organic Molecules | Host-guest interaction | Change in UV-Vis absorption or fluorescence | Forms a binding cavity for the analyte |

Q & A

Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?

- Answer : For anti-inflammatory or anticancer studies, use murine models (e.g., carrageenan-induced paw edema ). Administer orally (10–50 mg/kg) with pharmacokinetic profiling (plasma HPLC-MS). Include vehicle controls and blinded scoring for efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.